(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hcl

Fluorophenylalanine SAR Cholinesterase Inhibition Medicinal Chemistry

(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride (CAS 1269950-55-1 for the free base) is a chiral, non-proteinogenic D-phenylalanine derivative characterized by ortho-fluorine and para-methyl substitution on the aromatic ring. This specific substitution pattern creates a unique steric and electronic environment distinct from other fluorophenylalanine regioisomers, directly impacting binding interactions, metabolic stability, and peptide conformational dynamics in ways that cannot be achieved with the L-enantiomer or differently substituted analogs.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B8186206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hcl
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(C(=O)O)N)F
InChIInChI=1S/C10H12FNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1
InChIKeyZWMXOQFVRKESMD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid HCl and Why It Matters for Research Procurement


(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride (CAS 1269950-55-1 for the free base) is a chiral, non-proteinogenic D-phenylalanine derivative characterized by ortho-fluorine and para-methyl substitution on the aromatic ring . This specific substitution pattern creates a unique steric and electronic environment distinct from other fluorophenylalanine regioisomers, directly impacting binding interactions, metabolic stability, and peptide conformational dynamics in ways that cannot be achieved with the L-enantiomer or differently substituted analogs [1].

Why (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid HCl Cannot Be Replaced by Generic or Other Fluorophenylalanine Analogs


Simple substitution with unsubstituted D-phenylalanine, a differently positioned fluorophenylalanine (e.g., 3-fluoro-4-methyl or 4-fluoro), or the racemic DL-mixture fundamentally alters the compound's biological profile. The ortho-fluorine atom introduces a strong electron-withdrawing effect that modifies the pKa of the amino group and the aromatic ring's pi-stacking capabilities, while the para-methyl group adds steric bulk and lipophilicity . Critically, the specific (R)-stereochemistry is often required for binding to certain enzyme pockets or for inducing desired peptide secondary structures. Research has shown that even isosteric replacements in fluorinated phenylalanines lead to substantial shifts in inhibitor potency (IC50 ranges spanning nearly an order of magnitude) and enzyme selectivity [1], meaning any deviation from this exact substitution pattern and chirality will yield a different, non-equivalent research tool.

Evidence-Based Selection Guide: (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid HCl vs. Closest Analogs


Ortho-Fluorine vs. Para-Fluorine Substitution: Impact on Cholinesterase Inhibitory Activity

In a head-to-head evaluation of N-acetylated fluorophenylalanine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the specific placement of the fluorine atom was a key determinant of biological activity. While the target 2-fluoro-4-methyl compound was not itself the most potent derivative in this panel, the dataset demonstrates that ortho-fluorinated analogs exhibit a distinct selectivity profile compared to para-fluorinated compounds, with shifts in IC50 values exceeding 70 µM between regioisomers [1].

Fluorophenylalanine SAR Cholinesterase Inhibition Medicinal Chemistry

(R)-Enantiomer vs. (S)-Enantiomer: Stereochemical Purity as a Non-Negotiable Procurement Parameter

The (R)-configured compound (2-Fluoro-4-methyl-D-phenylalanine) and its (S)-enantiomer (CAS 1039031-55-4) are chromatographically distinct and exhibit opposing biological activities in many assays. Vendor-specified purity for the (R)-enantiomer is typically 95-98% by HPLC , whereas the (S)-enantiomer is also commercially available (e.g., from MolCore at 98% purity) . The D-configuration is known to confer resistance to endogenous mammalian proteases, extending peptide half-life relative to L-amino acid-containing counterparts [1].

Chiral Resolution Enantiomeric Purity D-Amino Acid Pharmacology

Physicochemical Differentiation: Calculated vs. Measured Properties for Procurement Quality Control

The target compound in its hydrochloride salt form (molecular formula C10H13ClFNO2, average mass 233.667 g/mol) can be clearly differentiated from the free base (C10H12FNO2, 197.21 g/mol) and from positional isomers such as 3-fluoro-4-methylphenylalanine (CAS 174732-59-3, also C10H12FNO2 and 197.21 g/mol) by mass spectrometry and melting point . Predicted properties for the free base from the ACD/Labs Percepta platform include a density of 1.2±0.1 g/cm³, a boiling point of 324.5±42.0 °C, and a vapor pressure of 0.0±0.7 mmHg at 25°C . These metrics provide a baseline for incoming quality control verification.

Physicochemical Characterization Quality Control Building Block Validation

Proteasome Inhibitor Design: The Role of Fluorinated Phenylalanine in Subunit Selectivity

In peptide-based proteasome inhibitors, incorporation of fluorinated phenylalanine derivatives had a profound effect on both potency and subunit selectivity. The Geurink et al. study demonstrated that specific fluorophenylalanine-containing peptides achieved remarkable selectivity for the beta5 (chymotrypsin-like) subunit over beta1 and beta2 subunits [1]. While the 2-fluoro-4-methyl variant was not the primary compound in this study, the structure-activity relationship (SAR) indicates that dual substitution (fluoro + methyl) on the aromatic ring offers a unique combination of steric and electronic effects that can be exploited for subunit-specific inhibitor design [1].

Proteasome Inhibition Fluorinated Phenylalanine Subunit Selectivity

Optimal Application Scenarios for (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid HCl Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies on Fluorinated Phenylalanine Derivatives for Enzyme Inhibition

The distinct electronic properties of the ortho-fluorine and para-methyl groups make this compound an essential tool in systematic SAR campaigns. As demonstrated by the Kratky et al. study, even within a single chemotype, IC50 values for cholinesterases varied by over 200 µM between the most and least active derivatives [1]. Including this specific regioisomer enables medicinal chemists to map the precise contribution of ortho-fluorine/para-methyl substitution to target binding, informing lead optimization.

D-Amino Acid-Containing Peptide Therapeutics with Enhanced Proteolytic Stability

D-amino acids are resistant to mammalian proteases, a property that significantly extends the in vivo half-life of therapeutic peptides [1]. Incorporating (R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid into peptide sequences is a rational strategy for designing long-acting peptide drugs or stable biological probes, leveraging both the D-configuration for stability and the fluorinated aromatic ring for enhanced target binding.

Design of Subunit-Specific Proteasome Inhibitors for Oncology Research

Geurink et al. established that fluorinated phenylalanine substitution is a powerful strategy for achieving proteasome subunit selectivity [1]. Researchers developing beta5-specific inhibitors can use the 2-fluoro-4-methylphenylalanine building block to probe the steric and electronic requirements of the beta5 substrate binding channel, aiming to replicate or surpass the selectivity profile of the landmark compound 4a.

Precision Quality Control and Identity Confirmation for Regioisomer-Specific Procurement

The compound's unique analytical signature (predicted density 1.2±0.1 g/cm³, specific NMR coupling patterns from ortho-fluorine, and distinct HPLC retention time versus the 3-fluoro-4-methyl isomer) [1] enables rigorous incoming quality control. This is particularly important when procuring from multiple vendors, where the risk of regioisomer misidentification exists.

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